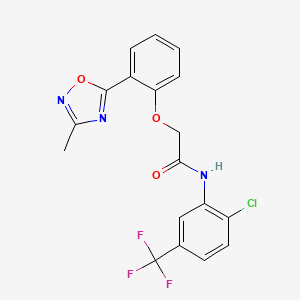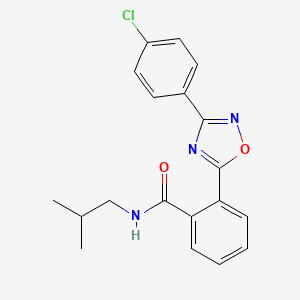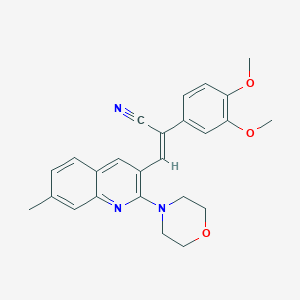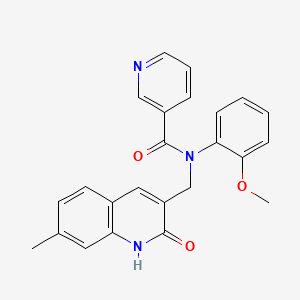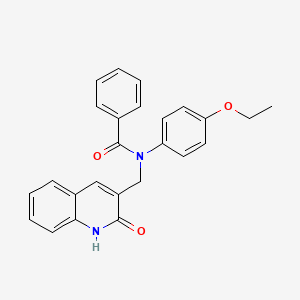
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as EHPQMB, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzamide family and is known for its potential use in various applications, particularly in the field of medicinal chemistry. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inducing apoptosis in cancer cells. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has also been shown to inhibit the growth of bacterial and viral strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to exhibit various biochemical and physiological effects. Studies have suggested that the compound may exhibit antioxidant activity, which may contribute to its potential use as an anticancer agent. Additionally, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to exhibit anti-inflammatory activity, which may contribute to its potential use as an antibacterial and antiviral agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. Additionally, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide exhibits potent activity against various bacterial and viral strains, making it a potential candidate for the development of antibacterial and antiviral drugs. However, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide also has some limitations for lab experiments. The compound is relatively insoluble in water, which may limit its potential use in certain applications. Additionally, the mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood, which may limit its potential use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One potential direction is the development of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide-based anticancer drugs. The compound has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Another potential direction is the development of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide-based antibacterial and antiviral drugs. The compound has been shown to exhibit activity against various bacterial and viral strains, making it a potential candidate for the development of antibacterial and antiviral drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide and its potential use in other applications.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been achieved using various methods. One of the most common methods involves the reaction of 4-ethoxyaniline with 2-hydroxy-3-formylquinoline in the presence of a catalyst, followed by the reaction of the resulting intermediate with benzoyl chloride. Another method involves the reaction of 2-hydroxy-3-formylquinoline with 4-ethoxybenzylamine in the presence of a catalyst, followed by the reaction of the resulting intermediate with benzoyl chloride. The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has also been achieved using other methods, such as the reaction of 4-ethoxyaniline with 2-(chloromethyl)quinoline in the presence of a catalyst, followed by the reaction of the resulting intermediate with benzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been studied for its potential use in various applications, particularly in the field of medicinal chemistry. The compound has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has also been studied for its potential use as an antibacterial agent, as it has been shown to exhibit activity against various bacterial strains. Additionally, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been studied for its potential use as an antiviral agent, as it has been shown to exhibit activity against the hepatitis C virus.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-2-30-22-14-12-21(13-15-22)27(25(29)18-8-4-3-5-9-18)17-20-16-19-10-6-7-11-23(19)26-24(20)28/h3-16H,2,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHDMKELMEZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


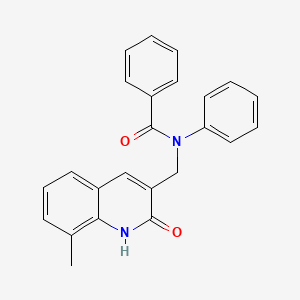
![methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate](/img/structure/B7714301.png)
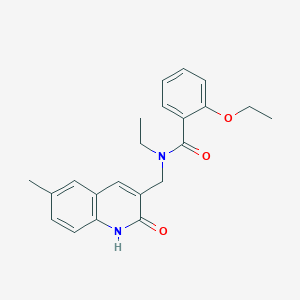
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7714311.png)
![N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7714313.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7714323.png)
